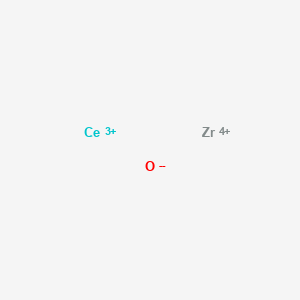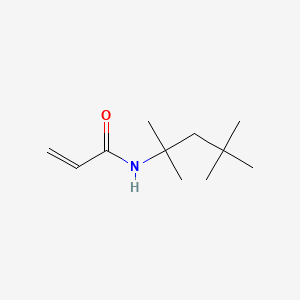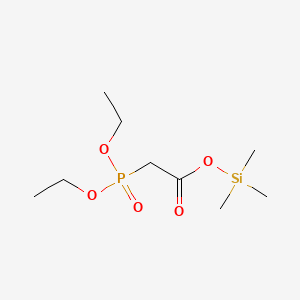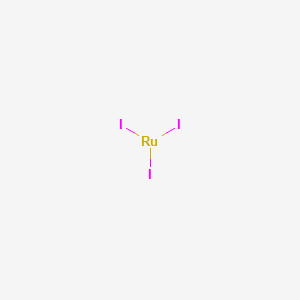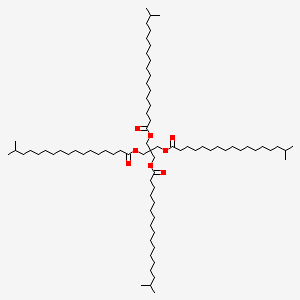
3,3-Dimethyl-1-hexene
Overview
Description
3,3-Dimethyl-1-hexene: is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by a double bond between the first and second carbon atoms in its structure. The compound is also known by its systematic name, 3,3-dimethylhex-1-ene . It is a colorless liquid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
3,3-Dimethyl-1-hexene can be synthesized through the dehydration of alcohols. This process involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, at high temperatures. The reaction proceeds via an elimination mechanism, where the hydroxyl group is removed, forming a double bond .
Industrial Production Methods:
In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down larger molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are commonly used to facilitate this reaction.
Chemical Reactions Analysis
Types of Reactions:
3,3-Dimethyl-1-hexene undergoes various chemical reactions, including:
Addition Reactions: The compound readily participates in addition reactions with halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide).
Oxidation Reactions: Oxidation of this compound can lead to the formation of epoxides and diols.
Polymerization Reactions: The compound can undergo polymerization to form long-chain polymers, which are useful in various industrial applications.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a solvent like carbon tetrachloride.
Hydration: Water in the presence of a strong acid like sulfuric acid.
Oxidation: Meta-chloroperoxybenzoic acid or osmium tetroxide in an appropriate solvent.
Major Products:
Haloalkanes: Formed from halogenation reactions.
Alcohols and Diols: Formed from hydration and oxidation reactions.
Polymers: Formed from polymerization reactions.
Scientific Research Applications
3,3-Dimethyl-1-hexene has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research into the compound’s potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-hexene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in addition reactions with hydrogen halides, the double bond in this compound reacts with the hydrogen halide to form a carbocation. This intermediate then rapidly reacts with the halide ion to form the final product .
Comparison with Similar Compounds
- 3,3-Dimethyl-1-butene
- 2-Methyl-2-butene
- 1-Hexene
Comparison:
- 3,3-Dimethyl-1-hexene vs. 3,3-Dimethyl-1-butene: Both compounds are branched alkenes, but this compound has a longer carbon chain, which can affect its physical properties and reactivity.
- This compound vs. 2-Methyl-2-butene: While both compounds are alkenes, 2-methyl-2-butene has a different substitution pattern around the double bond, leading to different reactivity and stability.
- This compound vs. 1-Hexene: 1-Hexene is a straight-chain alkene, whereas this compound is branched. This branching can influence the compound’s boiling point, density, and reactivity .
Properties
IUPAC Name |
3,3-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h6H,2,5,7H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYYKIMRVXDSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187648 | |
| Record name | 3,3-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-77-1 | |
| Record name | 3,3-Dimethyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexene, 3,3-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3-Dimethyl-1-hexene interact with chloro-bridged platinum(II) complexes, and what are the implications of this interaction?
A1: this compound acts as a ligand, coordinating to the platinum(II) center in chloro-bridged platinum(II) complexes. [] This coordination occurs through the alkene double bond, creating an asymmetric environment around the platinum atom. This asymmetry is evident in the 1H NMR spectra of the resulting complexes. The coordinated this compound remains labile and can exchange with free this compound molecules present in the solution. Kinetic studies have shown that this exchange process is preceded by a rapid dedimerization of the dimeric platinum(II) complex. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


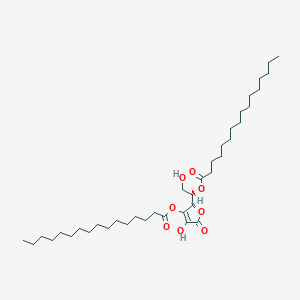
![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/new.no-structure.jpg)

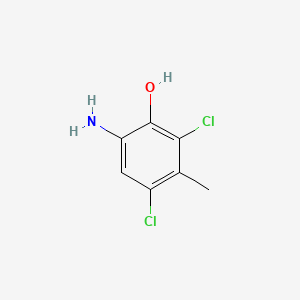
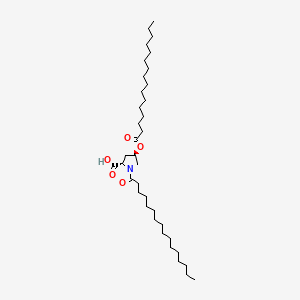
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)
